molecular formula C28H25N3 B1140822 1,2,3,4-Tetrahydro-1-phenyl-6-quinolinecarbaldehydediphenylhydrazon CAS No. 100070-43-7

1,2,3,4-Tetrahydro-1-phenyl-6-quinolinecarbaldehydediphenylhydrazon

Cat. No. B1140822
CAS RN: 100070-43-7
M. Wt: 403.5182
InChI Key:
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Description

1,2,3,4-Tetrahydro-1-phenyl-6-quinolinecarbaldehydediphenylhydrazon, also known as TPD, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TPD is a yellowish-orange powder that is synthesized through a multi-step reaction process. In

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetrahydro-1-phenyl-6-quinolinecarbaldehydediphenylhydrazon is not yet fully understood. However, it has been suggested that 1,2,3,4-Tetrahydro-1-phenyl-6-quinolinecarbaldehydediphenylhydrazon may act by inhibiting the activity of certain enzymes or proteins involved in cell growth and division. It has also been suggested that 1,2,3,4-Tetrahydro-1-phenyl-6-quinolinecarbaldehydediphenylhydrazon may act by disrupting the cell membrane of bacteria and fungi.
Biochemical and Physiological Effects:
1,2,3,4-Tetrahydro-1-phenyl-6-quinolinecarbaldehydediphenylhydrazon has been shown to have various biochemical and physiological effects. In vitro studies have shown that 1,2,3,4-Tetrahydro-1-phenyl-6-quinolinecarbaldehydediphenylhydrazon can induce cell death in certain cancer cells. 1,2,3,4-Tetrahydro-1-phenyl-6-quinolinecarbaldehydediphenylhydrazon has also been shown to inhibit the growth of certain bacteria and fungi. However, the effects of 1,2,3,4-Tetrahydro-1-phenyl-6-quinolinecarbaldehydediphenylhydrazon on human cells and tissues are not yet fully understood.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1,2,3,4-Tetrahydro-1-phenyl-6-quinolinecarbaldehydediphenylhydrazon in lab experiments is its unique electronic properties, which make it a potential candidate for use in organic electronics. Additionally, 1,2,3,4-Tetrahydro-1-phenyl-6-quinolinecarbaldehydediphenylhydrazon has been shown to have potential applications in the development of new antibiotics and anti-cancer drugs. However, one of the limitations of using 1,2,3,4-Tetrahydro-1-phenyl-6-quinolinecarbaldehydediphenylhydrazon in lab experiments is its limited solubility in water, which can make it difficult to work with.

Future Directions

There are several future directions for research on 1,2,3,4-Tetrahydro-1-phenyl-6-quinolinecarbaldehydediphenylhydrazon. One potential direction is to further explore its anti-cancer properties and its potential use in the development of new anti-cancer drugs. Another potential direction is to investigate its potential use in the development of new antibiotics and antifungal drugs. Additionally, further research is needed to fully understand the mechanism of action of 1,2,3,4-Tetrahydro-1-phenyl-6-quinolinecarbaldehydediphenylhydrazon and its effects on human cells and tissues. Finally, there is potential for further research on the use of 1,2,3,4-Tetrahydro-1-phenyl-6-quinolinecarbaldehydediphenylhydrazon in organic electronics.
Conclusion:
In conclusion, 1,2,3,4-Tetrahydro-1-phenyl-6-quinolinecarbaldehydediphenylhydrazon is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its unique electronic properties, anti-cancer, antibacterial, and antifungal properties make it a potential candidate for the development of new drugs and organic electronics. Further research is needed to fully understand the mechanism of action of 1,2,3,4-Tetrahydro-1-phenyl-6-quinolinecarbaldehydediphenylhydrazon and its effects on human cells and tissues.

Synthesis Methods

The synthesis of 1,2,3,4-Tetrahydro-1-phenyl-6-quinolinecarbaldehydediphenylhydrazon involves a multi-step reaction process starting from the condensation of 1-phenyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde and diphenylhydrazine in the presence of an acid catalyst. The resulting product is then reduced using sodium borohydride to yield 1,2,3,4-Tetrahydro-1-phenyl-6-quinolinecarbaldehydediphenylhydrazon.

Scientific Research Applications

1,2,3,4-Tetrahydro-1-phenyl-6-quinolinecarbaldehydediphenylhydrazon has been found to have potential applications in various fields of scientific research. It has been studied for its anti-cancer properties, as it has been shown to inhibit the growth of certain cancer cells. 1,2,3,4-Tetrahydro-1-phenyl-6-quinolinecarbaldehydediphenylhydrazon has also been studied for its antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. Additionally, 1,2,3,4-Tetrahydro-1-phenyl-6-quinolinecarbaldehydediphenylhydrazon has been studied for its potential use in organic electronics due to its unique electronic properties.

properties

IUPAC Name

N-phenyl-N-[(E)-(1-phenyl-3,4-dihydro-2H-quinolin-6-yl)methylideneamino]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N3/c1-4-12-25(13-5-1)30-20-10-11-24-21-23(18-19-28(24)30)22-29-31(26-14-6-2-7-15-26)27-16-8-3-9-17-27/h1-9,12-19,21-22H,10-11,20H2/b29-22+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGVOXDNHVAEIHH-QUPMIFSKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)C=NN(C3=CC=CC=C3)C4=CC=CC=C4)N(C1)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(C=CC(=C2)/C=N/N(C3=CC=CC=C3)C4=CC=CC=C4)N(C1)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,4-Tetrahydro-1-phenyl-6-quinolinecarbaldehydediphenylhydrazon

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